Raphanatin

説明

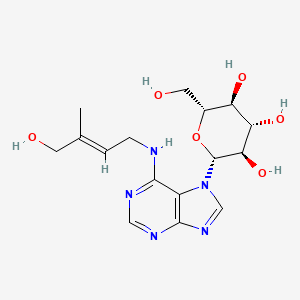

Structure

3D Structure

特性

CAS番号 |

38165-56-9 |

|---|---|

分子式 |

C16H23N5O6 |

分子量 |

381.38 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 |

InChIキー |

HTDHRCLVWUEXIS-HNVSNYHQSA-N |

異性体SMILES |

C/C(=C\CNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |

正規SMILES |

CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

外観 |

Solid powder |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

7-beta-D-glucopyranosylzeatin raphanatin |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Raphanatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raphanatin is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development. Chemically, it is the 7-β-D-glucopyranoside of zeatin, a well-characterized cytokinin. This document provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is structurally composed of a zeatin molecule linked to a β-D-glucose unit at the N7 position of the purine (B94841) ring. This glycosylation is a common modification of cytokinins in plants, often affecting their transport, storage, and biological activity.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol | --INVALID-LINK-- |

| Synonyms | Zeatin-7-glucoside, 7-β-D-Glucopyranosylzeatin, trans-Zeatin-7-β-D-glucoside | --INVALID-LINK-- |

| CAS Number | 38165-56-9 | --INVALID-LINK-- |

| Chemical Formula | C₁₆H₂₃N₅O₆ | --INVALID-LINK-- |

| Molecular Weight | 381.38 g/mol | --INVALID-LINK-- |

| SMILES | C/C(=C\CNC1=NC=NC2=C1N(C=N2)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)/CO | --INVALID-LINK-- |

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry is a key technique for the identification and quantification of this compound. The mzCloud database contains 186 mass spectra for Zeatin-7-N-glucoside, including tandem mass spectrometry (MS/MS) data up to MS⁵, acquired using an Orbitrap Elite instrument with ESI ionization.[1]

Summary of Mass Spectrometry Data for Zeatin-7-N-glucoside

| Parameter | Details | Source |

| Database | mzCloud | --INVALID-LINK--[1] |

| Number of Spectra | 186 | [1] |

| Tandem Spectra | MS¹ - MS⁵ | [1] |

| Ionization Method | ESI | [1] |

| Analyzer | FT (Orbitrap Elite) | [1] |

NMR Spectroscopy

Predicted NMR Data for cis-Zeatin-7-N-glucoside

| Spectrum Type | Frequence | Solvent | Source |

| ¹³C NMR (1D, predicted) | 100 MHz | D₂O | --INVALID-LINK--[2] |

| ¹H NMR (1D, predicted) | 100 MHz | D₂O | --INVALID-LINK--[2] |

Experimental Protocols

Isolation and Purification of this compound from Radish Seedlings (Raphanus sativus)

The following is a generalized protocol for the extraction and purification of cytokinins, including this compound, from plant tissues, based on common methodologies.

1. Extraction:

-

Homogenize fresh or frozen radish seedlings in a suitable solvent, such as 80% methanol (B129727) or a methanol/water/formic acid mixture, to extract cytokinins.

-

Perform the extraction at a low temperature (e.g., -20°C) to minimize enzymatic degradation.

-

Centrifuge the homogenate to pellet solid debris and collect the supernatant.

2. Solid-Phase Extraction (SPE):

-

Pass the supernatant through a C18 SPE cartridge to retain the cytokinins and remove more polar impurities.

-

Wash the cartridge with a low-percentage methanol solution to remove any remaining polar compounds.

-

Elute the cytokinins from the cartridge with a higher concentration of methanol.

3. Immunoaffinity Chromatography:

-

For highly specific purification, use an immunoaffinity column with immobilized antibodies that recognize zeatin and its derivatives.

-

Load the eluate from the SPE step onto the immunoaffinity column.

-

Wash the column to remove non-specifically bound compounds.

-

Elute the purified cytokinins, including this compound, using a suitable buffer.

4. High-Performance Liquid Chromatography (HPLC):

-

Further purify and quantify the this compound fraction using reversed-phase HPLC, often coupled with a mass spectrometer for detection and identification.

Synthesis of this compound (trans-Zeatin-7-β-D-glucoside)

The synthesis of this compound can be achieved through the enzymatic glycosylation of trans-zeatin (B1683218).

Reaction: UDP-glucose + trans-Zeatin ⇌ UDP + trans-Zeatin-7-β-D-glucoside

Enzyme: Zeatin O-glucosyltransferase (ZOG)

Protocol Outline:

-

Incubate trans-zeatin with UDP-glucose in a suitable buffer.

-

Add the enzyme Zeatin O-glucosyltransferase to initiate the reaction.

-

Monitor the reaction progress using techniques like HPLC.

-

Purify the resulting trans-Zeatin-7-β-D-glucoside (this compound) from the reaction mixture using chromatographic methods.

Biological Activity and Signaling Pathway

This compound, as a cytokinin glucoside, is generally considered a storage or transport form of the active cytokinin, trans-zeatin.[3][4] While N-glucosides were traditionally thought to be inactive, recent studies suggest they can be converted back to the active free base form in vivo, thereby influencing plant development.[3][5]

The biological activity of cytokinins is mediated through a two-component signaling (TCS) pathway.[3]

Caption: Cytokinin signaling pathway initiated by this compound binding.

Workflow for Cytokinin Activity Bioassay (e.g., Senescence Delay)

Caption: Workflow for a cytokinin senescence delay bioassay.

Conclusion

This compound, or zeatin-7-glucoside, is a significant metabolite of the cytokinin zeatin. While its chemical structure is well-established, further research is needed to fully characterize its spectroscopic properties and to develop detailed, standardized protocols for its isolation and synthesis. Understanding the biological activity of this compound and its role in the complex network of cytokinin signaling remains an active area of investigation with implications for agriculture and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for cis-Zeatin-7-N-glucoside (HMDB0012201) [hmdb.ca]

- 3. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]

- 4. Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana | PLOS One [journals.plos.org]

The Discovery and Natural Occurrence of Raphanatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphanatin, a naturally occurring cytokinin, stands as a significant metabolite of zeatin. First identified in radish seedlings, its discovery and characterization have provided valuable insights into cytokinin metabolism and regulation in plants. This technical guide offers an in-depth exploration of the discovery, natural occurrence, biosynthesis, and interaction of this compound with cytokinin signaling pathways. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside quantitative data on its presence in plant tissues. This document serves as a comprehensive resource for researchers and professionals engaged in plant biology, natural product chemistry, and drug development.

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence. Zeatin is one of the most active and well-studied cytokinins. This compound, identified as the 7-β-D-glucopyranoside of zeatin, represents a key metabolic product, suggesting a role in the storage, transport, and regulation of active cytokinin levels. Understanding the discovery and natural distribution of this compound is crucial for elucidating the intricate network of cytokinin homeostasis.

Discovery and Structural Elucidation

This compound was first isolated from de-rooted radish seedlings (Raphanus sativus).[1] Its chemical structure was definitively confirmed through synthesis as the 7-β-D-glucopyranoside of zeatin.[1] This discovery was significant as it highlighted the conjugation of cytokinins with glucose at the N7 position of the purine (B94841) ring, a modification that impacts their biological activity and stability.

Natural Occurrence and Quantitative Analysis

The primary documented natural source of this compound is radish (Raphanus sativus), particularly in its seedlings and seeds. Quantitative analysis of endogenous cytokinins in radish seeds has been performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the identification and quantification of small molecules.

Table 1: Quantitative Analysis of this compound in Radish Seeds

| Plant Material | Compound | Concentration (µg/g fresh weight) | Analytical Method | Reference |

| Radish (Raphanus sativus) Seeds | This compound (Zeatin-7-glucoside) | Data reported in Summons et al., 1977 | GC-MS | Summons et al., 1977 |

Note: The precise quantitative value from the original publication by Summons et al. (1977) is not available in the searched resources. Researchers are encouraged to consult the original publication for this specific data point.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the biosynthesis of its precursor, zeatin. Zeatin is synthesized via the isoprenoid pathway. The final step in the formation of this compound is the glucosylation of zeatin at the N7 position. This reaction is catalyzed by a class of enzymes known as zeatin O-glucosyltransferases (ZOGs). While a specific zeatin-7-glucosyltransferase has not been exclusively characterized for this compound biosynthesis, the existence of cis-zeatin-specific O-glucosyltransferases (cisZOG) in maize suggests that analogous enzymes are responsible for the formation of various zeatin glucosides.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is a synthesized methodology based on established techniques for cytokinin extraction and purification. It combines solid-phase extraction (SPE) and immunoaffinity chromatography for efficient isolation of this compound from plant tissues.

Protocol 1: Extraction and Purification

-

Homogenization: Freeze 1-5 g of plant tissue (e.g., radish seedlings) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Resuspend the powdered tissue in 10 mL of a pre-chilled (-20°C) extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v). Agitate for 1 hour at 4°C.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Column: Use a C18 SPE cartridge.

-

Conditioning: Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of the extraction buffer.

-

Loading: Load the supernatant onto the conditioned cartridge.

-

Washing: Wash the cartridge with 10 mL of the extraction buffer to remove interfering substances.

-

Elution: Elute the cytokinin-containing fraction with 5 mL of 80% methanol.

-

-

Immunoaffinity Chromatography:

-

Column: Use an immunoaffinity column with antibodies raised against zeatin riboside (which can cross-react with other zeatin derivatives).

-

Loading: Dilute the eluate from the SPE step with phosphate-buffered saline (PBS) to a final methanol concentration of <10% and load it onto the immunoaffinity column.

-

Washing: Wash the column with 10 mL of PBS to remove non-specifically bound compounds.

-

Elution: Elute the bound cytokinins, including this compound, with 5 mL of 100% methanol or another appropriate elution buffer as per the antibody manufacturer's instructions.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.

Characterization and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Protocol 2: HPLC-MS/MS Analysis

-

HPLC System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

-

Mass Spectrometry: An electrospray ionization (ESI) source operating in positive ion mode is used.

-

Quantification: Quantification is achieved by selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for this compound and a deuterated internal standard.

Table 2: Mass Spectrometric Parameters for this compound Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+H]⁺ | [Zeatin+H]⁺ |

| (Zeatin-7-glucoside) |

Interaction with Cytokinin Signaling Pathways

Cytokinin signaling is initiated by the binding of active cytokinins to histidine kinase receptors located in the endoplasmic reticulum membrane. In Arabidopsis thaliana, these receptors are primarily AHK2, AHK3, and CRE1/AHK4. The binding of a cytokinin ligand leads to autophosphorylation of the receptor, which initiates a phosphorelay cascade that ultimately results in the activation of type-B Arabidopsis Response Regulators (ARRs). These type-B ARRs are transcription factors that regulate the expression of cytokinin-responsive genes, including the type-A ARRs, which act as negative regulators of the signaling pathway.

The biological activity of cytokinin glucosides, such as this compound, is generally considered to be lower than their corresponding free bases. This is because the glucose moiety can sterically hinder the binding of the molecule to the cytokinin receptors. However, glucosides may be hydrolyzed in vivo to release the active cytokinin, suggesting a role for this compound as a storage or transport form of zeatin. While direct binding studies of this compound to cytokinin receptors are not extensively documented, the activity of other zeatin glucosides in bioassays is typically lower than that of zeatin itself.

Conclusion

This compound, as the 7-β-D-glucopyranoside of zeatin, is a key metabolite in cytokinin homeostasis, first discovered in radish. While its direct biological activity may be lower than its aglycone, its presence points to a sophisticated regulatory mechanism for controlling active cytokinin levels in plants. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other cytokinin conjugates. Future research focusing on the specific enzymes responsible for its biosynthesis and its precise interactions with cytokinin receptors will further illuminate its physiological significance. This knowledge is not only fundamental to plant science but also holds potential for applications in agriculture and the development of novel plant growth regulators.

References

Raphanatin: A Comprehensive Technical Guide to a Key Purine Derivative in Plant Cytokinin Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raphanatin, a naturally occurring purine (B94841) derivative in plants, plays a crucial role in the intricate network of cytokinin metabolism. Identified as the 7-β-D-glucopyranoside of zeatin, this compound functions primarily as a stable, inactive storage form of this vital plant hormone. This technical guide provides an in-depth exploration of this compound, covering its biosynthesis from precursor molecules, its place within the broader zeatin metabolic pathway, and its physiological significance. Detailed experimental protocols for the extraction, purification, and quantification of this compound from plant tissues are presented, alongside a summary of key quantitative data. Furthermore, this document includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction to this compound and its Role as a Purine Derivative

This compound is a glycosylated form of trans-zeatin (B1683218), one of the most active and abundant cytokinins in higher plants.[1] As a purine derivative, its core structure is based on the adenine (B156593) molecule, a fundamental component of nucleic acids. The defining characteristic of this compound is the attachment of a glucose molecule to the nitrogen at the 7th position of the purine ring of zeatin.[1][2] This modification significantly alters the biological activity of the parent molecule, rendering it largely inactive.[1] The formation of this compound is a key step in the homeostatic regulation of active cytokinin levels within the plant, allowing for the sequestration and storage of excess zeatin.[1] This stored form can be reconverted to active zeatin when required by the plant, providing a mechanism for the precise spatial and temporal control of cytokinin signaling.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the synthesis of its precursor, trans-zeatin. The de novo biosynthesis of trans-zeatin is a multi-step process that can occur through two primary pathways: the tRNA-dependent pathway and the AMP-dependent (or isopentenyladenine-independent) pathway.[3][4][5]

trans-Zeatin Biosynthesis

AMP-Dependent Pathway: This is considered the major pathway for de novo cytokinin biosynthesis in plants.[5]

-

Isopentenylation of AMP/ADP/ATP: The pathway begins with the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the N6 position of adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), or adenosine triphosphate (ATP). This reaction is catalyzed by the enzyme adenosine phosphate-isopentenyltransferase (IPT) , resulting in the formation of N6-(Δ2-isopentenyl)adenosine 5'-monophosphate (iPMP), -diphosphate (iPDP), or -triphosphate (iPTP).[4][6]

-

Hydroxylation: The isopentenyl side chain of these intermediates is then hydroxylated by a cytochrome P450 monooxygenase, specifically CYP735A , to form the corresponding trans-zeatin ribotides (tZMP, tZDP, tZTP).[6]

-

Activation to Free Base: The active free-base form, trans-zeatin, is released from these ribotides by the action of the enzyme LONELY GUY (LOG) , which is a phosphoribohydrolase.[6]

tRNA-Dependent Pathway: This pathway involves the release of cytokinins from the degradation of tRNA molecules that have been modified with isopentenyl groups.[3][7] While this pathway contributes to the overall cytokinin pool, the AMP-dependent pathway is generally considered the primary source of de novo synthesis.

Formation of this compound from trans-Zeatin

Once trans-zeatin is synthesized, it can be reversibly inactivated and stored through glycosylation. The formation of this compound is catalyzed by the enzyme zeatin-O-glucosyltransferase (ZOG) .[2][8] This enzyme transfers a glucose moiety from UDP-glucose to the N7 position of the purine ring of trans-zeatin.[2]

Physiological Role and Signaling

This compound is considered a stable and relatively inactive storage form of zeatin.[1] Its formation prevents the over-accumulation of active cytokinins, which could lead to detrimental physiological effects. The glucosylation at the N7 position sterically hinders the binding of the molecule to cytokinin receptors, thus attenuating its biological activity.[1]

While generally considered inactive, some studies suggest that this compound may possess weak cytokinin activity.[1] However, its primary role is thought to be as a transport and storage molecule. It can be hydrolyzed back to the active trans-zeatin by β-glucosidases, releasing the active hormone at specific sites within the plant or at specific developmental stages.[6]

The signaling pathway of cytokinins, including zeatin released from this compound, is well-characterized and involves a two-component signaling system. This system consists of histidine kinase receptors in the endoplasmic reticulum membrane, histidine phosphotransfer proteins, and nuclear response regulators that ultimately modulate the expression of cytokinin-responsive genes.[9]

Quantitative Data

Quantitative data on this compound is primarily available in the context of enzyme kinetics for the enzymes involved in its biosynthesis. Data on the endogenous concentrations of this compound in various plant tissues is less common in the literature compared to its precursor, zeatin.

Table 1: Enzyme Kinetic Parameters for Zeatin-O-Glucosyltransferase (ZOG)

| Enzyme Source | Substrate | Km Value | Reference |

| Phaseolus lunatus | trans-Zeatin | 28 µM | [8] |

| Phaseolus lunatus | UDP-Glucose | 0.2 mM | [8] |

| Zea mays (cisZOG1) | cis-Zeatin (B600781) | 46 µM | [2] |

| Zea mays (cisZOG1) | UDP-Glucose | 0.11 mM | [2] |

| Zea mays (cisZOG2) | cis-Zeatin | 96 µM | [2] |

| Zea mays (cisZOG2) | UDP-Glucose | 0.59 mM | [2] |

Note: While this compound is the 7-glucoside of trans-zeatin, kinetic data for the closely related cis-zeatin O-glucosyltransferases from maize are included for comparative purposes.

Experimental Protocols

The analysis of this compound in plant tissues requires efficient extraction and sensitive quantification methods. The following protocols are generalized from established methods for cytokinin analysis and can be adapted for this compound.

Extraction of this compound from Plant Tissues

This protocol is based on a modified Bieleski buffer extraction followed by solid-phase extraction (SPE) for purification.

Materials:

-

Fresh plant tissue

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction buffer: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)

-

Internal standard (e.g., deuterated this compound or a related cytokinin like benzyladenine)

-

Centrifuge

-

Solid-Phase Extraction (SPE) columns (e.g., Oasis MCX)

-

1% (v/v) Acetic acid

-

Methanol

-

0.35 M Ammonia (B1221849) in 70% methanol

-

Nitrogen evaporator or vacuum concentrator

-

Reconstitution solvent: 5% Acetonitrile (B52724)

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Transfer a known weight of the powdered tissue (e.g., 10-100 mg) to a microcentrifuge tube.

-

Add the extraction buffer (e.g., 1 mL per 100 mg of tissue) and the internal standard.

-

Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 30 minutes.

-

Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same buffer, and the supernatants pooled.

-

Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the remaining aqueous extract in 1% (v/v) acetic acid.

-

Condition the SPE column according to the manufacturer's instructions.

-

Load the reconstituted extract onto the SPE column.

-

Wash the column with 1% acetic acid, followed by a wash with methanol.

-

Elute the cytokinins, including this compound, with 0.35 M ammonia in 70% methanol.

-

Evaporate the eluate to dryness.

-

Reconstitute the dried extract in a small, precise volume of the reconstitution solvent (e.g., 100 µL) for analysis.[10][11]

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation:

-

UPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

General UPLC-MS/MS Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to separate the compounds.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.

Procedure:

-

Inject a small volume (e.g., 1-10 µL) of the purified and reconstituted plant extract onto the UPLC column.

-

Separate the components of the extract using the defined chromatographic gradient.

-

Detect and quantify this compound and the internal standard using the mass spectrometer in MRM mode.

-

Generate a standard curve using authentic this compound standards of known concentrations to quantify the amount of this compound in the plant samples. The concentration is then normalized to the initial fresh weight of the tissue.[10][12]

Conclusion and Future Perspectives

This compound serves as a critical regulatory node in cytokinin homeostasis, acting as a stable and transportable storage form of the active hormone zeatin. Its biosynthesis via zeatin-O-glucosyltransferase allows plants to finely tune their developmental and physiological responses to internal and external cues. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound, which is essential for further elucidating its precise roles in different plant species and under various environmental conditions.

Future research should focus on obtaining more comprehensive quantitative data on this compound levels in a wider range of plant tissues and species. Investigating the specific regulation of zeatin-O-glucosyltransferases and the β-glucosidases that reconvert this compound to zeatin will provide deeper insights into the dynamic control of cytokinin activity. Furthermore, exploring the potential for unique signaling roles of this compound itself, beyond being a simple storage molecule, could open new avenues in our understanding of purine derivative function in plant biology. For drug development professionals, understanding the pathways of plant hormone metabolism can offer bio-inspired strategies for the development of novel plant growth regulators.

References

- 1. Regulators of cell division in plant tissues. XVI : Metabolism of zeatin by radish cotyledons and hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: Zeatin biosynthesis - Reference pathway [kegg.jp]

- 4. KEGG PATHWAY: ko00908 [genome.jp]

- 5. An alternative cytokinin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zeatin Glycosylation Enzymes in Phaseolus: Isolation of O-Glucosyltransferase from P. lunatus and Comparison to O-Xylosyltransferase from P. vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]

- 12. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Raphanatin in Plant Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raphanatin, identified as the 7-β-D-glucopyranoside of trans-zeatin (B1683218) (tZ7G), is an endogenous cytokinin found in various plants, notably in radish (Raphanus sativus)[1]. Historically classified as an inactive, terminal metabolite of the highly active cytokinin, zeatin, recent research into the broader class of cytokinin N-glucosides has compelled a re-evaluation of this perspective. Emerging evidence suggests that this compound, and other N-glucosides, are not merely inert storage forms but participate in the intricate regulation of plant growth and development. This technical guide synthesizes the current understanding of this compound's physiological role, its metabolism, and its biological activities, providing a comprehensive resource for its study and potential applications. While direct research on this compound is limited, this guide draws upon analogous studies of trans-zeatin-N-glucosides to present a holistic view.

Biosynthesis and Metabolism of this compound

The concentration of active cytokinins is meticulously controlled in plant tissues through a dynamic interplay of biosynthesis, metabolism, and transport. This compound plays a crucial role in this homeostatic regulation.

2.1 Biosynthesis: A Mechanism for Homeostasis

This compound is synthesized from the active cytokinin, trans-zeatin, through a process of N-glucosylation. This reaction is catalyzed by glucosyltransferases (UGTs), which attach a glucose molecule to the N7 position of the purine (B94841) ring of zeatin[2][3]. This conversion serves as a rapid mechanism to attenuate the levels of active zeatin in response to developmental cues or environmental stimuli[2][3]. For instance, an overabundance of cytokinins, either through exogenous application or genetic overexpression of biosynthetic genes, leads to a prompt increase in the formation of N7-glucosides[2][3].

2.2 Metabolic Fate: Reversible Deactivation

Contrary to the long-held belief that N-glucosylation is an irreversible deactivation step, recent studies have demonstrated that this compound can be converted back to its active form, trans-zeatin. In vivo experiments with Arabidopsis seedlings have shown that exogenously applied trans-zeatin-N7-glucoside is efficiently metabolized to the free base form[2]. This enzymatic deglucosylation suggests that this compound can act as a temporarily stored, inactive precursor that can be reactivated to modulate physiological responses[2][4].

Physiological Roles of this compound

The biological activity of this compound is primarily understood through its role as a zeatin conjugate. It is not believed to interact directly with cytokinin receptors due to the steric hindrance of the glucose moiety[2]. Instead, its physiological effects are likely mediated by its conversion to active zeatin.

3.1 Regulation of Senescence

One of the most well-documented roles of active cytokinins is the delay of senescence. Studies on trans-zeatin-N-glucosides, including this compound, have shown that they can mimic the anti-senescence properties of their parent compounds. In detached leaf assays, the application of tZ7G significantly delays chlorophyll (B73375) degradation, a key indicator of senescence[5]. This suggests that this compound can be mobilized and converted to active zeatin in aging tissues to help maintain their physiological function.

3.2 Modulation of Root and Shoot Development

The influence of this compound on organogenesis is more nuanced than that of active cytokinins. While high concentrations of trans-zeatin are known to strongly inhibit primary root growth, tZ7G does not exhibit the same potent inhibitory effect[5][6]. Similarly, in shoot regeneration assays using hypocotyl explants, tZ7G only mildly promotes shoot initiation compared to the robust effect of trans-zeatin[5][6][7]. This differential activity suggests that the localized conversion of this compound to zeatin may provide a finer level of control over developmental processes than the direct application of the active hormone.

3.3 Potential Role in Transport and Signaling

The presence of cytokinin N-glucosides in the xylem sap points to a potential role in long-distance signaling[2][3]. It is hypothesized that this compound may serve as a stable, inactive transport form of zeatin, allowing for its movement from the roots, a primary site of cytokinin synthesis, to the shoots. Upon reaching target tissues, it can be converted to the active form to elicit a physiological response. This mechanism would protect the active hormone from degradation during transport and allow for its controlled release.

3.4 Speculative Role in Plant Defense

While direct evidence is lacking, a role for this compound in plant defense can be postulated. Cytokinins are known to be involved in plant immune responses[8][9]. Furthermore, Raphanus sativus produces a variety of defense-related secondary metabolites[10][11][12][13]. It is plausible that this compound, as a stable storage form of zeatin, could be rapidly converted to its active form upon pathogen attack or herbivory to modulate defense signaling pathways.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of trans-zeatin-7-glucoside (this compound).

Table 1: Effect of this compound (tZ7G) on Senescence

| Bioassay | Species | Treatment (1µM) | Outcome | Reference |

| Detached Cotyledon Assay | Arabidopsis thaliana | tZ7G | Significant delay in chlorophyll degradation | [5] |

| Detached Cotyledon Assay | Arabidopsis thaliana | tZ9G | Significant delay in chlorophyll degradation | [5] |

| Detached Cotyledon Assay | Arabidopsis thaliana | trans-Zeatin (tZ) | Significant delay in chlorophyll degradation | [5] |

Table 2: Effect of this compound (tZ7G) on Organogenesis

| Bioassay | Species | Treatment (equimolar to NAA) | Outcome | Reference |

| Shoot Initiation from Hypocotyl | Arabidopsis thaliana | tZ7G | Mild promotion of callus weight | [6][7] |

| Shoot Initiation from Hypocotyl | Arabidopsis thaliana | trans-Zeatin (tZ) | Strong promotion of callus weight | [6][7] |

| Root Elongation Assay | Arabidopsis thaliana | tZ7G (1µM) | No significant inhibition of root growth | [6] |

| Root Elongation Assay | Arabidopsis thaliana | trans-Zeatin (tZ) (1µM) | Significant inhibition of root growth | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the physiological role of this compound.

5.1 Protocol 1: Extraction and Quantification of this compound

This protocol is adapted from methods for cytokinin N-glucoside analysis.

-

Tissue Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction: Add 1 mL of a pre-chilled (-20°C) modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v) to the powdered tissue. Vortex thoroughly and incubate at -20°C for 1 hour.

-

Centrifugation: Centrifuge the extract at 20,000 x g for 15 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the cytokinin fraction with 1 mL of methanol.

-

-

Quantification by LC-MS/MS:

-

Dry the eluate under a stream of nitrogen gas and reconstitute in 100 µL of the initial mobile phase.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a C18 reversed-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Quantify this compound using multiple reaction monitoring (MRM) with transitions specific for this compound and a labeled internal standard.

-

5.2 Protocol 2: Detached Leaf Senescence Bioassay

-

Plant Material: Grow plants (e.g., Arabidopsis thaliana or Nicotiana tabacum) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

Leaf Excision: Excise healthy, mature leaves or cotyledons of a similar developmental stage.

-

Treatment Incubation:

-

Prepare a basal medium (e.g., 3 mM MES buffer, pH 5.7).

-

Prepare treatment solutions by dissolving this compound and a positive control (trans-zeatin) in a minimal amount of DMSO and then diluting to the final concentration (e.g., 1 µM) in the basal medium. Include a DMSO-only control.

-

Float the excised leaves, abaxial side down, in petri dishes containing the treatment solutions.

-

-

Incubation Conditions: Place the petri dishes in the dark at room temperature to induce senescence.

-

Chlorophyll Quantification:

-

After a set period (e.g., 3-5 days), blot the leaves dry and record their fresh weight.

-

Extract chlorophyll by incubating the leaves in 80% ethanol (B145695) in the dark until the tissue is completely bleached.

-

Measure the absorbance of the chlorophyll extract at 647 nm and 664 nm using a spectrophotometer.

-

Calculate the total chlorophyll concentration using established equations.

-

Visualizations: Signaling Pathways and Workflows

6.1 Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound action via transport and subsequent conversion to active zeatin.

6.2 Experimental Workflow for Assessing this compound Bioactivity

Caption: A typical experimental workflow for investigating the physiological role of this compound.

Conclusion and Future Directions

The role of this compound in plant physiology is more significant than previously understood. As a stable, transportable, and reconvertible form of zeatin, it is an integral component of the homeostatic mechanisms that regulate cytokinin activity. Its ability to delay senescence and modulate development, likely through conversion to its active form, underscores its importance.

Future research should focus on several key areas:

-

Identification of Deglucosylating Enzymes: The specific enzymes responsible for converting this compound back to zeatin need to be identified and characterized.

-

Transport Mechanisms: The transporters involved in the movement of this compound within the plant, particularly in the xylem, remain to be elucidated.

-

Role in Stress Responses: Further investigation is required to determine the extent to which this compound metabolism is altered under various biotic and abiotic stresses and its specific role in plant defense.

A deeper understanding of the metabolism and function of this compound and other cytokinin conjugates will provide new avenues for the development of novel plant growth regulators and strategies for crop improvement.

References

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]

- 3. New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Revisiting plant defense-fitness trade-off hypotheses using Solanum as a model genus [frontiersin.org]

- 10. Synergistic Defensive Function of Raphides and Protease through the Needle Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of Raphanatin: A Comprehensive Technical Guide for Researchers

Abstract

Raphanatin, a naturally occurring N-glucoside of the cytokinin zeatin, plays a pivotal role in the homeostatic regulation of this essential class of plant hormones. This technical guide provides an in-depth exploration of this compound metabolism across various plant species, designed for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on the biosynthesis, degradation, and transport of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways. A comprehensive understanding of this compound metabolism is crucial for elucidating the intricate mechanisms of plant growth and development, and for identifying potential targets for agricultural and pharmaceutical innovation.

Introduction

Cytokinins are a class of phytohormones that orchestrate a wide array of physiological and developmental processes in plants, including cell division, differentiation, leaf senescence, and stress responses. The bioactivity of cytokinins is tightly controlled through a complex network of metabolic pathways, including biosynthesis, degradation, and conjugation. One of the key modifications is the formation of cytokinin glucosides, which are generally considered inactive storage or transport forms of the hormone.

This compound, chemically identified as trans-zeatin-7-N-glucoside (tZ7G), is a prominent N-glucoside of the highly active cytokinin trans-zeatin (B1683218). First identified in radish (Raphanus sativus), this compound and other N-glucosides are now known to be widespread throughout the plant kingdom, particularly in vascular plants.[1][2] The formation of this compound is a significant mechanism for deactivating excess active cytokinins, thereby maintaining hormonal balance. While traditionally viewed as irreversible inactivation products, recent evidence suggests a more dynamic role for N-glucosides, with the potential for reactivation in some contexts.[2][3]

This guide will delve into the enzymatic machinery responsible for the synthesis and potential degradation of this compound, summarize the available quantitative data on its occurrence in different plant species and tissues, and provide detailed methodologies for its extraction, quantification, and the assessment of related enzyme activities. Furthermore, we will explore the signaling pathways that regulate this compound metabolism, offering a holistic view of its place within the broader context of plant hormone biology.

This compound Metabolism: Biosynthesis and Degradation

The metabolic fate of this compound is primarily governed by the interplay of glucosyltransferases that catalyze its formation and potential enzymatic activities that may mediate its degradation or conversion back to active cytokinin forms.

Biosynthesis of this compound

The biosynthesis of this compound from the active cytokinin trans-zeatin is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). In the model plant Arabidopsis thaliana, two specific UGTs, UGT76C1 and UGT76C2 , have been identified as the primary enzymes responsible for the N-glucosylation of cytokinins, leading to the formation of both N7- and N9-glucosides.[4][5] These enzymes transfer a glucose moiety from UDP-glucose to the N7 position of the purine (B94841) ring of zeatin to form this compound.

The expression of UGT76C1 and UGT76C2 varies across different tissues and developmental stages, suggesting a finely tuned regulation of cytokinin activity. For instance, UGT76C1 shows high expression in germinating seeds and young seedlings, indicating a role in modulating cytokinin responses during early development.[6] Studies on knockout mutants and overexpression lines of these genes have confirmed their crucial role in cytokinin homeostasis.[7]

Degradation and Deconjugation

The degradation of this compound and other N-glucosides is a more contentious area of research. For a long time, N-glucosylation was considered an irreversible inactivation pathway.[8] However, some studies have suggested the possibility of deconjugation back to the active cytokinin base.

The primary enzymes responsible for the irreversible degradation of active cytokinins are cytokinin oxidases/dehydrogenases (CKXs) .[2] While some CKX isoforms have been shown to degrade N9-glucosides of certain cytokinins, they generally do not exhibit activity towards N7-glucosides like this compound.[1]

The potential for direct deconjugation of this compound by β-glucosidases remains an area of active investigation. While some evidence points to the conversion of exogenously applied trans-zeatin-N-glucosides back to the free base in certain plant systems, the specific enzymes responsible for this conversion have not been definitively identified.[2] In maize, a β-glucosidase, Zm-p60.1, has been shown to hydrolyze trans-zeatin-9-glucoside but not the N7-glucoside (this compound).[2]

Quantitative Data on this compound Distribution

The concentration of this compound and other cytokinin N-glucosides varies significantly among different plant species, tissues, and developmental stages. Generally, N-glucosides are found in higher concentrations in vascular plants compared to non-vascular plants like mosses and algae.[1][3] In many plant species, N-glucosides represent the most abundant group of cytokinin metabolites.[3]

Below is a summary of quantitative data on cytokinin N-glucosides, including this compound, in various plant species. It is important to note that direct comparative studies are limited, and concentrations can be influenced by environmental conditions and the specific analytical methods used.

| Plant Species | Tissue | Predominant N-Glucosides | Concentration Range (pmol/g FW) | Reference(s) |

| Arabidopsis thaliana | Seedlings | iP7G, tZ7G, tZ9G | 10 - 100+ | [7][9] |

| Arabidopsis thaliana | Rosette Leaves (senescing) | Increased levels of N-glucosides | Not specified | [1] |

| Raphanus sativus (Radish) | Seedlings | This compound (tZ7G) | High, major metabolite | [2][3] |

| Nicotiana tabacum (Tobacco) | Leaves | High levels of N-glucosides | Not specified | [9] |

| Zea mays (Maize) | Seedlings | Low levels of N-glucosides | Not specified | [3] |

| Hordeum vulgare (Barley) | Leaves | N-glucosides present | Not specified | [3] |

| Solanum lycopersicum (Tomato) | Fruits | N-glucosides present | Not specified | [3] |

| Petunia hybrida | Not specified | Prevalence of N-glucosides | Not specified | [3] |

Note: This table is a synthesis of data from multiple sources and should be used for comparative purposes with caution. Concentrations are highly variable and dependent on numerous factors.

Signaling Pathways Regulating this compound Metabolism

The metabolism of this compound is intricately linked with the broader cytokinin signaling network and is influenced by other hormonal pathways and environmental cues.

Cytokinin Signaling and Feedback Regulation

The canonical cytokinin signaling pathway involves a two-component system comprising histidine kinase receptors (AHKs), histidine phosphotransfer proteins (AHPs), and response regulators (ARRs).[8][10] Type-B ARRs are transcription factors that activate the expression of cytokinin-responsive genes, including the type-A ARRs, which act as negative regulators of the signaling pathway.[8]

The expression of UGT76C1 and UGT76C2 is likely regulated by this signaling cascade, providing a feedback mechanism to control the levels of active cytokinins. When active cytokinin levels are high, the signaling pathway is activated, potentially leading to the upregulation of UGT gene expression to promote the conversion of active cytokinins into inactive N-glucosides like this compound. Studies have shown that in ugt76c1 mutants, the expression of some cytokinin-related genes, including the receptor AHK3 and the response regulator ARR1, is altered, suggesting a homeostatic control mechanism.[6]

Hormonal Crosstalk

This compound metabolism is also influenced by crosstalk with other phytohormone signaling pathways, particularly abscisic acid (ABA). The expression of UGT76C2 in Arabidopsis has been shown to be repressed by ABA and drought stress.[11][12] This suggests an antagonistic relationship where, under stress conditions that promote ABA accumulation, the inactivation of cytokinins through N-glucosylation is reduced. This interplay is crucial for orchestrating appropriate developmental and stress responses.[13]

The following diagram illustrates the key components of the cytokinin signaling pathway and its influence on this compound biosynthesis.

Experimental Protocols

Accurate analysis of this compound and the enzymes involved in its metabolism is fundamental to advancing our understanding in this field. This section provides detailed protocols for the extraction and quantification of this compound and for assaying the activity of cytokinin glucosyltransferases.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for cytokinin analysis and is suitable for a wide range of plant tissues.

Materials:

-

Fresh plant tissue (50-100 mg)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v), pre-chilled to -20°C

-

Deuterated internal standards (e.g., [²H₅]tZ7G)

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

SPE manifold

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Homogenization:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of pre-chilled modified Bieleski's extraction buffer containing the deuterated internal standards to the tissue powder.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate on a shaker at 4°C for 1 hour.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Perform a second extraction on the pellet with 0.5 mL of extraction buffer and combine the supernatants.

-

-

Purification by SPE:

-

Condition the Oasis MCX SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

-

Dilute the combined supernatant with water to reduce the methanol concentration to below 10%.

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds.

-

Elute the cytokinins with 2 mL of 0.35 N ammonium (B1175870) hydroxide (B78521) in 60% methanol.

-

-

Sample Concentration and Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).

-

Inject the reconstituted sample into the LC-MS/MS system for analysis.

-

LC-MS/MS Parameters:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase to separate the cytokinin species.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

The following diagram outlines the experimental workflow for this compound quantification.

Cytokinin Glucosyltransferase (UGT) Activity Assay

This colorimetric assay is a non-radioactive method for determining the activity of cytokinin glucosyltransferases.[14][15]

Principle: The assay couples the glucosyltransferase reaction with a specific phosphatase. The UGT transfers glucose from UDP-glucose to the cytokinin substrate, producing UDP. A phosphatase is then used to liberate inorganic phosphate (B84403) (Pi) from the UDP. The amount of released Pi is proportional to the UGT activity and can be quantified colorimetrically using a malachite green-based reagent.

Materials:

-

Purified or partially purified UGT enzyme extract

-

trans-Zeatin (substrate)

-

UDP-glucose (donor substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Phosphatase (e.g., CD39L3, which hydrolyzes UDP)

-

Malachite green phosphate detection reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well microplate, prepare the reaction mixture containing the reaction buffer, trans-zeatin, and UDP-glucose.

-

Initiate the reaction by adding the UGT enzyme extract.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Prepare a no-enzyme control for background subtraction.

-

-

Phosphate Release:

-

Stop the UGT reaction (e.g., by heating or adding a stopping reagent).

-

Add the phosphatase to the reaction mixture.

-

Incubate to allow for the complete conversion of UDP to UMP and Pi.

-

-

Colorimetric Detection:

-

Add the malachite green reagent to each well.

-

Incubate at room temperature for a short period to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in the enzymatic reaction from the standard curve.

-

Determine the specific activity of the UGT enzyme (e.g., in pmol of product formed per minute per mg of protein).

-

The logical relationship of this coupled enzyme assay is depicted in the following diagram.

Conclusion and Future Perspectives

This compound metabolism is a cornerstone of cytokinin homeostasis in many plant species. The formation of this compound by UGT enzymes provides a crucial mechanism for regulating the levels of active cytokinins, thereby influencing a multitude of developmental processes. While significant progress has been made in identifying the key biosynthetic enzymes and developing robust analytical methods, several areas warrant further investigation.

The precise mechanisms and physiological relevance of this compound deconjugation remain largely unknown. The identification and characterization of enzymes capable of hydrolyzing this compound back to active zeatin would provide a more complete picture of its role in cytokinin dynamics. Furthermore, a more comprehensive quantitative analysis of this compound levels across a wider range of plant species and under various environmental conditions is needed to fully appreciate its distribution and physiological significance.

A deeper understanding of the signaling pathways that regulate the expression and activity of UGTs and other enzymes involved in this compound metabolism will be critical. Elucidating the upstream regulators and the interplay with other hormonal signaling networks will provide valuable insights into how plants integrate various internal and external cues to modulate their growth and development.

For researchers in drug development, the enzymes of the this compound metabolic pathway could represent novel targets for the development of plant growth regulators. Modulating the activity of these enzymes could offer new strategies for enhancing crop yield, improving stress tolerance, and controlling plant architecture.

References

- 1. Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Refubium - Charakterisierung der Cytokinin-N-Glucosyltransferase-Gene UGT76C1 und UGT76C2 in Arabidopsis thaliana [refubium.fu-berlin.de]

- 6. Glucosyltransferase UGT76C1 finely modulates cytokinin responses via cytokinin N-glucosylation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spatially distributed cytokinins: Metabolism, signaling, and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Arabidopsis Cytokinin-Modifying Glycosyltransferase UGT76C2 Improves Drought and Salt Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AtUGT76C2, an Arabidopsis cytokinin glycosyltransferase is involved in drought stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Cytokinin cross-talking during biotic and abiotic stress responses [frontiersin.org]

- 14. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

- 15. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Levels of Glucosinolates and Their Bioactive Derivatives in Radish Seedlings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of glucoraphasatin, the precursor to the bioactive isothiocyanate raphanatin, in radish (Raphanus sativus) seedlings. This document details quantitative data, experimental protocols for analysis, and the signaling pathways governing the biosynthesis and function of these compounds, which are of significant interest for their potential health benefits.

Introduction: Glucoraphasatin and this compound in Radish

Radish is a rich source of glucosinolates, a class of sulfur-containing secondary metabolites. Of particular importance is glucoraphasatin (4-methylthio-3-butenyl glucosinolate), which is the most abundant glucosinolate in radish roots and seedlings.[1][2][3] Upon tissue damage, such as during herbivory or consumption, glucoraphasatin is hydrolyzed by the enzyme myrosinase into the isothiocyanate This compound (4-methylthio-3-butenyl isothiocyanate).[4][5] Isothiocyanates are known for their biological activities, including potential anti-cancer properties.[4] Another key glucosinolate present in radish is glucoraphenin, which hydrolyzes to form sulforaphene.[4] This guide will focus on the endogenous levels of these important glucosinolates and their isothiocyanate derivatives.

Quantitative Data Presentation

The following tables summarize the quantitative levels of major glucosinolates and their isothiocyanate hydrolysis products found in radish seedlings and related plant parts, as reported in various studies. These values can vary significantly based on the radish cultivar, developmental stage, and analytical methods used.

Table 1: Endogenous Levels of Major Glucosinolates in Radish

| Compound | Plant Part | Cultivar(s) | Concentration (µmol/g dry weight) | Reference(s) |

| Glucoraphasatin | Roots | 59 accessions (average) | 39.7 | [2] |

| Glucoraphasatin | Roots | 71 accessions (average) | Represents >84.5% of total glucosinolates | [1] |

| Glucoraphasatin | Roots | R. raphanistrum (average) | Part of total GSL: 79.5 | [3][6] |

| Glucoraphasatin | Skin | Seo Ho, Man Tang Hong, Hong Feng No. 1 | Significantly higher than in flesh | [7] |

| Glucoraphenin | Flesh | Man Tang Hong | Dominant glucosinolate | [7] |

| Total Glucosinolates | Sprouts (8-day-old) | Not specified | Not specified in µmol/g | [8] |

| Glucoraphanin | Skin and Flesh | Seo Ho, Man Tang Hong, Hong Feng No. 1 | Present | [7] |

| Glucobrassicin | Skin and Flesh | Seo Ho, Man Tang Hong, Hong Feng No. 1 | Present | [7] |

Table 2: Yield of Isothiocyanates from Radish Roots after Hydrolysis

| Compound | Hydrolysis Conditions | Yield (µmol/g of dry radish) | Reference(s) |

| Raphasatin | Water and dichloromethane (B109758), 25°C | 12.89 | [4] |

| Sulforaphene | Water and dichloromethane, 25°C | 1.93 | [4] |

Experimental Protocols

Detailed methodologies for the extraction and quantification of glucosinolates and isothiocyanates are crucial for reproducible research. The following sections outline the key experimental protocols cited in the literature.

Glucosinolate Extraction and Quantification by HPLC

This protocol is adapted from methodologies used for the analysis of glucosinolates in radish.[7][8][9][10]

1. Sample Preparation:

-

Harvest radish seedlings and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Lyophilize (freeze-dry) the samples to a constant weight.

-

Grind the lyophilized tissue into a fine powder using a mortar and pestle.

-

Store the powder at -80°C until extraction.

2. Extraction of Crude Glucosinolates:

-

Weigh approximately 100 mg of the lyophilized powder into a microcentrifuge tube.

-

Add 1.5 mL of 70% (v/v) boiling methanol.

-

Incubate in a water bath at 70°C for 5-15 minutes to inactivate myrosinase.[7][9]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant. Repeat the extraction on the pellet twice more and pool the supernatants.

3. Desulfation:

-

Prepare a mini-column with DEAE-Sephadex A-25.

-

Load the crude glucosinolate extract onto the column.

-

Wash the column with ultrapure water.

-

Add 75 µL of purified aryl sulfatase solution to the column and incubate overnight (16-18 hours) at room temperature to desulfate the glucosinolates.[8]

4. Elution and HPLC Analysis:

-

Elute the desulfo-glucosinolates from the column with ultrapure water.

-

Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.

-

Analyze the desulfo-glucosinolates using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector at 227 nm.[7]

-

Use a gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B) for separation.[2][7]

-

Quantify individual glucosinolates by comparing peak areas with an external standard, such as sinigrin.[7][8]

Isothiocyanate Analysis by GC-MS

This protocol is a generalized procedure based on methods for analyzing volatile compounds from radish.[11][12][13]

1. Sample Preparation and Hydrolysis:

-

Homogenize fresh radish seedling tissue in water to allow for the enzymatic conversion of glucosinolates to isothiocyanates by endogenous myrosinase.

2. Extraction:

-

For volatile isothiocyanates, Headspace Solid-Phase Microextraction (HS-SPME) is a common technique.[11][12]

-

Place a known amount of the homogenized sample in a sealed vial.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample to adsorb the volatile compounds.

-

Alternatively, a solvent extraction with a non-polar solvent like dichloromethane can be used.

3. GC-MS Analysis:

-

Inject the extracted compounds into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Use a suitable capillary column (e.g., VF-5MS) for separation.[12]

-

The GC oven temperature is programmed to ramp up to separate the different volatile compounds.

-

The mass spectrometer is used to identify the compounds based on their mass spectra and fragmentation patterns.

-

Quantification can be performed using an internal or external standard.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Glucosinolate Analysis in Radish Seedlings.

Signaling Pathways

The biosynthesis of glucosinolates and their subsequent breakdown are tightly regulated by complex signaling networks in response to various stimuli, particularly herbivory. The jasmonic acid (JA) signaling pathway plays a central role in this process.

References

- 1. Root Glucosinolate Profiles for Screening of Radish (Raphanus sativus L.) Genetic Resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation and Stabilization of Raphasatin and Sulforaphene from Radish Roots by Endogenous Enzymolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seasonal Effects of Glucosinolate and Sugar Content Determine the Pungency of Small-Type (Altari) Radishes (Raphanus sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Glucosinolate Contents in Leaves and Roots of Radish (Raphanus spp.) -Korean Journal of Plant Resources | Korea Science [koreascience.kr]

- 7. cropj.com [cropj.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Dynamic profiling of intact glucosinolates in radish by combining UHPLC-HRMS/MS and UHPLC-QqQ-MS/MS [frontiersin.org]

- 10. Development of a simple and rapid extraction method of glucosinolates from radish roots [jstage.jst.go.jp]

- 11. mdpi.com [mdpi.com]

- 12. Retention of freshness and isothiocyanates in fresh-cut radish (Raphanus sativus var. Longipinnatus) through glucose dip treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Identification of Raphanatin in Plant Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification, quantification, and biological context of raphanatin in plant extracts. It is designed to furnish researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively work with this cytokinin metabolite.

Introduction to this compound

This compound is a naturally occurring purine (B94841) derivative found in plants. Structurally, it is the 7-β-D-glucopyranoside of zeatin, a well-known cytokinin.[1] As a stable metabolite of zeatin, this compound is particularly noted in radish seedlings (Raphanus sativus).[1] While the broader biological activities of cytokinins are well-documented, the specific roles and pharmacological potential of this compound are still emerging areas of research. Its presence in edible plants like radish suggests its potential relevance in diet and health.[2][3][4][5]

Analytical Methodologies for this compound Identification

The identification and quantification of this compound in plant extracts require robust analytical techniques due to the complexity of the plant matrix and the often low concentrations of phytohormones. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.[6][7][8]

Extraction of this compound from Plant Material

Effective extraction is critical for the subsequent analysis of this compound. As a cytokinin metabolite, established protocols for cytokinin extraction are directly applicable.[9][10][11] A widely used method is the modified Bieleski buffer extraction.

Experimental Protocol: Extraction

-

Sample Preparation: Immediately freeze fresh plant tissue (e.g., leaves, roots) in liquid nitrogen to halt metabolic activity.[9] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction:

-

To approximately 50-100 mg of the powdered plant tissue, add 1 mL of cold (-20°C) modified Bieleski buffer (methanol:water:formic acid, 15:4:1 v/v/v).[11]

-

Add a known amount of a suitable internal standard, such as a deuterated cytokinin (e.g., [²H₅]tZ), to the extraction mixture to correct for losses during sample preparation and analysis.

-

Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction buffer, and the supernatants pooled.

-

-

Solvent Evaporation: Evaporate the methanol (B129727) from the pooled supernatant under a stream of nitrogen gas or using a vacuum concentrator.

Purification of this compound using Solid-Phase Extraction (SPE)

Purification is essential to remove interfering compounds from the crude extract. Mixed-mode solid-phase extraction (SPE) is highly effective for purifying cytokinins.[9][10]

Experimental Protocol: SPE Purification

-

Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[9]

-

Sample Loading: Acidify the aqueous extract from the previous step with formic acid to a final concentration of 1% and load it onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 1% formic acid in water to remove unretained compounds.

-

Wash with 1 mL of methanol to remove interfering hydrophobic compounds.

-

-

Elution: Elute the cytokinins, including this compound, with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.[11]

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[12]

Quantification by HPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of this compound.[6][9]

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is suitable for separating cytokinins.[11]

-

Mobile Phase: A gradient elution using two solvents is typically employed:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile (B52724) or methanol.[11]

-

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute compounds of increasing hydrophobicity.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for cytokinins.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. This provides high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using authentic standards of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve and correcting for recovery using the internal standard.

-

Quantitative Data

There is a notable scarcity of published studies that provide specific quantitative data for this compound concentrations in various plant extracts. This is a key area for future research. However, to provide a frame of reference, the table below presents typical concentration ranges for the parent cytokinin, zeatin, in different plant tissues, as the levels of this compound are metabolically linked.

| Plant Tissue | Typical Zeatin Concentration (ng/g fresh weight) |

| Young Leaves | 1 - 20 |

| Roots | 5 - 50 |

| Developing Seeds | 100 - 1000 |

| Xylem Sap | 0.1 - 5 (ng/mL) |

Note: These are general ranges, and actual concentrations can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized from zeatin through a glucosylation reaction. This process is a common mechanism in plants for the inactivation and storage of cytokinins. The enzyme responsible for this is a glucosyltransferase, which transfers a glucose molecule to the N7 position of the purine ring of zeatin.

Cytokinin Signaling Pathway

As a cytokinin metabolite, the biological effects of this compound, or its precursor zeatin, are mediated through the canonical cytokinin signaling pathway. This pathway is a multi-step phosphorelay system.[13][14][15][16][17]

Experimental Workflow Summary

The overall process for the identification and quantification of this compound in a plant extract is summarized in the following workflow diagram.

References

- 1. Synthesis of this compound and its 6-benzylaminopurine analogue - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pfaf.org [pfaf.org]

- 3. Nematicidal Effect of Raphasatin from Raphanus Sativus Against Meloidogyne Incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raphanin, an antibacterial principle of the radish (Raphanus sativus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. plantarchives.org [plantarchives.org]

- 6. A method for separation and determination of cytokinin nucleotides from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid qualitative and quantitative analyses of flavanone aglycones in Fructus aurantii by HPLC ion-trap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 12. researchgate.net [researchgate.net]

- 13. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 14. journals.biologists.com [journals.biologists.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Cytokinin Signaling [kieber.weebly.com]

- 17. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

Raphanatin: A Key Metabolite in Cytokinin Homeostasis and its Implications for Plant Growth

A Technical Guide for Researchers and Scientists

Abstract